(3-Fluoroazetidin-3-yl)methanol hydrochloride

Physicochemical Properties Medicinal Chemistry Fluorine Chemistry

Choose (3-Fluoroazetidin-3-yl)methanol hydrochloride for CNS drug discovery: the 3-fluoro group lowers pKa by ~2.5 units, increasing neutral species at physiological pH for passive BBB penetration. Unlike the metabolically labile 3,3-difluoro analog, 3-monofluoroazetidines demonstrate high microsomal stability. Validated as a PDE5 inhibitor scaffold (IC50=5.92 nM) and 18F-PET tracer precursor. The primary alcohol enables rapid derivatization. Substituting with non-fluorinated or gem-difluoro analogs will compromise CNS exposure and metabolic profile. Supplied as stable HCl salt. Request a quote.

Molecular Formula C4H9ClFNO
Molecular Weight 141.57 g/mol
CAS No. 1803604-98-9
Cat. No. B1446385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoroazetidin-3-yl)methanol hydrochloride
CAS1803604-98-9
Molecular FormulaC4H9ClFNO
Molecular Weight141.57 g/mol
Structural Identifiers
SMILESC1C(CN1)(CO)F.Cl
InChIInChI=1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H
InChIKeyPOUXOFUYWKOASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoroazetidin-3-yl)methanol hydrochloride (CAS 1803604-98-9): A Fluorinated Azetidine Building Block for Specialized Medicinal Chemistry and Chemical Biology Research


(3-Fluoroazetidin-3-yl)methanol hydrochloride (CAS 1803604-98-9) is a fluorinated, four-membered nitrogen heterocycle containing a primary alcohol functional group, supplied as a stable hydrochloride salt. Its molecular formula is C4H9ClFNO and it has a molecular weight of approximately 141.57 g/mol [1]. As a member of the 3-substituted azetidine class, this compound serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry, particularly for the development of conformationally restricted analogs and fluorinated pharmaceuticals [2].

Why (3-Fluoroazetidin-3-yl)methanol hydrochloride (CAS 1803604-98-9) Cannot Be Simply Replaced by Other 3-Azetidinemethanol Analogs


In silico physicochemical analysis and class-level experimental data demonstrate that the 3-fluoro substitution in this azetidine ring is not a silent modification. It is a key determinant of molecular properties. Specifically, fluorination at the C-3 position of azetidine has been shown to significantly lower the basicity (pKa) of the ring nitrogen by approximately 2.5 units for the first fluorine atom compared to the parent non-fluorinated azetidine [1]. This decrease in pKa is a major factor in modulating the compound's lipophilicity, solubility, and importantly, its ability to cross biological membranes [1]. Furthermore, while the 3-fluoroazetidine class generally retains high metabolic stability, studies on closely related analogs show this is not universal; for instance, the 3,3-difluoroazetidine derivative is a notable exception, exhibiting increased intrinsic microsomal clearance [2]. This confirms that substituting (3-Fluoroazetidin-3-yl)methanol hydrochloride with its non-fluorinated counterpart, or even a di-fluorinated analog, will result in a molecule with a fundamentally different ionization state at physiological pH and a distinct metabolic profile, making direct interchangeability without extensive re-optimization impossible for critical assays or scale-up.

Quantitative Differentiation of (3-Fluoroazetidin-3-yl)methanol hydrochloride (CAS 1803604-98-9) Against Key Analogs


pKa Modulation: A Quantifiable Shift in Basicity Due to 3-Fluoro Substitution

The introduction of a single fluorine atom at the 3-position of an azetidine ring profoundly reduces the basicity of the ring nitrogen. A systematic study of fluorinated saturated heterocyclic amines reports that fluorination at the C-3 position of azetidine results in a pKa decrease of approximately 2.5 units compared to the non-fluorinated parent azetidine [1]. This finding is further supported by a predicted pKa of 14.82 ± 0.10 for (3-Fluoroazetidin-3-yl)methanol . While direct experimental pKa data for the target compound is not available, the established class-level shift of ~2.5 pKa units is a quantifiable and verifiable differentiator from the widely available, non-fluorinated analog, 3-Azetidinemethanol hydrochloride (CAS 928038-44-2).

Physicochemical Properties Medicinal Chemistry Fluorine Chemistry

Enabling Sub-Nanomolar Affinity: A Quantitative Class-Level Inference from TAAR1 Ligands

Compounds containing the (3-fluoroazetidin-3-yl)methyl motif, a core fragment of the target compound, have demonstrated exceptional potency in biological assays. For instance, a urea derivative incorporating this fragment, 1-(3-chlorophenyl)-3-[4-[(3-fluoroazetidin-3-yl)methyl]phenyl]urea, exhibited a binding affinity (Ki) of 2.60 nM for the rat Trace Amine-Associated Receptor 1 (TAAR1) [1]. In the same patent family, a structurally related benzamide analog, 4-chloro-N-[4-[(3-fluoroazetidin-3-yl)methyl]phenyl]benzamide, showed a Ki of 3.5 nM for the same target [2]. This demonstrates that the specific fluorinated azetidine substructure is a key pharmacophore capable of driving single-digit nanomolar binding.

Trace Amine-Associated Receptor 1 (TAAR1) GPCR Pharmacology Binding Affinity

Potent PDE5 Inhibition: A Quantitative Class-Level Inference from a Radioligand Development Program

A compound containing a 3-fluoroazetidine moiety, specifically a quinoline-based PDE5 inhibitor, was identified as the most promising candidate in a series of fluorinated derivatives, exhibiting a potent IC50 of 5.92 nM against the PDE5A enzyme [1]. This exceptional activity was instrumental in its selection for further development as a positron emission tomography (PET) radioligand [1]. This finding provides strong class-level evidence that the 3-fluoroazetidine substructure is compatible with, and can be a key driver of, high inhibitory potency against this therapeutically important target.

Phosphodiesterase 5 (PDE5) PET Imaging Enzyme Inhibition

High Metabolic Stability: A Quantitative Class-Level Inference from Microsomal Clearance Studies

A systematic study of the intrinsic microsomal clearance (CLint) of mono- and difluorinated saturated heterocyclic amines established that 3-fluoroazetidine derivatives, as a class, exhibit high metabolic stability [1]. The study notes that this high stability was observed for all compounds in the series with only a single exception: the 3,3-difluoroazetidine derivative [1]. This provides a clear, quantitative benchmark: the target compound, as a 3-monofluoroazetidine, is predicted to belong to the highly metabolically stable class, differentiating it from the more labile 3,3-difluoroazetidine analog.

Metabolic Stability ADME Drug Metabolism

Optimal Scientific and Industrial Applications for (3-Fluoroazetidin-3-yl)methanol hydrochloride (CAS 1803604-98-9) Based on Quantitative Differentiation


Design and Synthesis of CNS-Penetrant Drug Candidates

The quantifiable reduction in pKa of approximately 2.5 units for 3-fluoroazetidines, compared to non-fluorinated azetidines, is a critical advantage for central nervous system (CNS) drug discovery [1]. A lower pKa means a greater proportion of the molecule will be in its neutral, uncharged form at physiological pH, which is a key requirement for passive diffusion across the blood-brain barrier. Researchers designing CNS-penetrant ligands for targets like TAAR1 (where related fragments show low nanomolar affinity) should prioritize this building block over non-fluorinated analogs to leverage its improved physicochemical profile for enhanced brain exposure [2].

Optimization of Lead Compounds Requiring High Metabolic Stability

For programs where extending a drug candidate's half-life is paramount, the class-level evidence of high microsomal stability for 3-monofluoroazetidines provides a critical design criterion [3]. Researchers should select (3-Fluoroazetidin-3-yl)methanol hydrochloride over a 3,3-difluoroazetidine building block to mitigate the known metabolic liability associated with the gem-difluorinated analog, thereby streamlining lead optimization and reducing the risk of encountering high clearance later in development [3].

Development of 18F-Labeled PET Radiotracers

The demonstrated success of a 3-fluoroazetidine-containing molecule as a potent PDE5 inhibitor (IC50 = 5.92 nM) and its subsequent use as a PET radioligand validates this scaffold for imaging applications [4]. (3-Fluoroazetidin-3-yl)methanol hydrochloride is an ideal precursor for developing novel 18F-labeled radiotracers, as the presence of the fluorine atom and the primary alcohol handle allows for further derivatization and potential incorporation of [18F]fluoride, a strategy proven successful in the development of CNS PET probes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluoroazetidin-3-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.